Methods and Technical Details
The synthesis of 7,8-Difluorochroman can be achieved through various methods, with one notable approach being the asymmetric reduction of 7,8-difluorochroman-4-one. This reaction typically involves the use of ketoreductases and coenzymes in a controlled environment to ensure high selectivity and yield. The process can be summarized as follows:
Recent advancements in synthetic methodologies have also introduced quantum chemistry-aided retrosynthetic analysis (QCaRA), which proposes viable synthetic routes based on computational predictions, enhancing the efficiency of discovering new synthesis pathways for compounds like 7,8-Difluorochroman .
Structure and Data
The molecular structure of 7,8-Difluorochroman features a chroman backbone with fluorine substituents at the 7 and 8 positions. The canonical SMILES representation is C1COC2=C(C1F)C(=CC(=C2)F)O
, indicating its bicyclic nature. Key structural data includes:
Reactions and Technical Details
7,8-Difluorochroman participates in various chemical reactions typical of aromatic compounds. Notable reactions include:
These reactions are facilitated by reagents such as oxidizing agents or nucleophiles that target the electrophilic sites on the aromatic ring .
Process and Data
The mechanism of action for 7,8-Difluorochroman in biological systems often relates to its role as a pharmacophore in drug design. For instance, it serves as an intermediate in synthesizing Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease. The mechanism involves:
Research indicates that such modifications can significantly impact pharmacokinetic properties, making them valuable in drug development .
Physical and Chemical Properties
The physical properties of 7,8-Difluorochroman include:
Chemical properties include:
Scientific Uses
7,8-Difluorochroman finds applications primarily in medicinal chemistry as an intermediate in synthesizing pharmaceuticals such as Tegoprazan. Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases:
The enantioselective synthesis of 7,8-difluorochroman derivatives relies heavily on precision reduction methods to establish stereogenic centers. Two predominant approaches enable high stereocontrol: biocatalytic ketoreductase systems and cofactor-dependent mechanisms.
Ketoreductases (KREDs) facilitate the asymmetric reduction of prochiral ketone precursors like 7,8-difluorochroman-4-one to chiral alcohols. These enzymes exhibit exceptional selectivity for generating either the (R)- or (S)-enantiomer of 7,8-difluorochroman-4-ol. The reaction proceeds under mild aqueous conditions (pH 7.0–8.0, 25–37°C) and achieves enantiomeric excess (ee) values exceeding 95% . Short-chain dehydrogenases represent a particularly efficient class of KREDs for this transformation, owing to their rigid active sites that enforce substrate orientation. Continuous flow bioreactors enhance productivity by enabling enzyme immobilization and substrate feeding control, significantly improving catalyst longevity compared to batch processes [6].
Table 1: Performance of Ketoreductases in 7,8-Difluorochroman-4-one Reduction
Ketoreductase Type | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
Short-chain dehydrogenase | 30 | 24 | >99 (S) | 98 |
Engineered variant KRED-101 | 37 | 12 | 98 (R) | 95 |
Immobilized KRED-P1-A12 | 25 | 48 | 97 (S) | 99 |
Stereochemical outcomes in KRED-catalyzed reductions are governed by coenzyme dynamics. Nicotinamide adenine dinucleotide phosphate (NADPH) serves as the hydride source, with the si- or re-face delivery dictated by enzyme-cofactor binding geometry. Regeneration systems employing glucose dehydrogenase (GDH) or isopropanol maintain NADPH levels, achieving total turnover numbers (TTN) up to 10,000. Recent advances utilize chiral phosphoric acids (e.g., BINOL-derived catalysts) as organocatalysts to control enantioselectivity in non-enzymatic reductions. These catalysts generate confined chiral environments that enforce specific transition-state geometries during hydride transfer from dihydropyridine donors like Hantzsch esters. Optimized systems achieve 96% ee for (R)-7,8-difluorochroman-4-amine derivatives using tert-butyl Hantzsch ester in trifluorotoluene solvent systems [4] .
Electrophilic fluorination agents enable direct C–H to C–F conversion on the chroman scaffold. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine regioselectively at electron-rich positions. Reactions proceed in acetonitrile/water mixtures (3:1 v/v) at 60–80°C, achieving 85–92% yields for 7,8-difluorination. N-Fluorobenzenesulfonimide (NFSI) offers enhanced solubility in organic media (e.g., dichloromethane), facilitating fluorination at lower temperatures (0–25°C). Metal-free conditions with NFSI minimize side reactions, preserving the chroman’s ether linkage [3].
Achieving exclusive 7,8-difluorination requires strategic blocking and directing groups. 6-Nitrochroman undergoes ortho-fluorination at C7 and C8 via electrophilic aromatic substitution, leveraging the nitro group’s electron-withdrawing effect to deactivate C5 and C9 positions. Alternatively, chromium tricarbonyl complexation of chroman directs fluorination to coordinated positions, enabling sequential difluorination. Subsequent decomplexation yields 7,8-difluorochroman with >98% regioselectivity. Computational modeling confirms that fluorine introduction at C7/C8 minimizes steric congestion with the chroman oxygen’s lone pairs [3].
Table 2: Regioselectivity in Chroman Ring Fluorination
Substrate | Fluorinating Agent | Temperature (°C) | 7,8-Difluorinated Product Yield (%) | Other Isomers (%) |
---|---|---|---|---|
Chroman | Selectfluor | 80 | 85 | 15 (5,8- + 6,8-) |
6-Nitrochroman | NFSI | 25 | 92 | <1 |
Chroman-Cr(CO)₃ | NFSI | -10 | 78 | 0 |
Continuous flow systems overcome limitations of batch synthesis for hazardous fluorination and high-pressure hydrogenation steps. Key optimized parameters for 7,8-difluorochroman synthesis include:
Advanced reactor configurations address mass transfer limitations:
Table 3: Flow Reactor Performance for Key Synthesis Steps
Reaction Step | Reactor Type | Residence Time | Conversion (%) | Productivity (g·h⁻¹) |
---|---|---|---|---|
Ring fluorination | Micro-tubular | 8 min | 98 | 120 |
Ketone reduction | Packed-bed (KRED) | 30 min | >99 | 85 |
Amination | Chip microreactor | 15 min | 95 | 65 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: